molecular formula C18H20FN3O4 B3576489 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Cat. No.: B3576489
M. Wt: 361.4 g/mol
InChI Key: YGKREUFDRPZLAO-UHFFFAOYSA-N
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Description

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group, a methoxy group, and a nitrophenol moiety

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-26-17-11-13(10-16(18(17)23)22(24)25)12-20-6-8-21(9-7-20)15-4-2-14(19)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKREUFDRPZLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a halogenated precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring and fluorophenyl group play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitrophenol moiety, and fluorophenyl-substituted piperazine ring makes it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Reactant of Route 2
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4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

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